2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide
Description
This compound belongs to the pyrazolo[3,4-d]pyridazin class, characterized by a fused heterocyclic core with a pyrazole ring adjacent to a pyridazine moiety. Key structural features include:
- A 3-chlorophenyl group at position 1, contributing electron-withdrawing effects.
- An N-propylacetamide side chain at position 6, which may influence solubility and binding interactions.
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)-4-cyclopropyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-propylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O2/c1-2-8-21-16(26)11-24-19(27)18-15(17(23-24)12-6-7-12)10-22-25(18)14-5-3-4-13(20)9-14/h3-5,9-10,12H,2,6-8,11H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWZQJZKFKSJKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C(=O)C2=C(C=NN2C3=CC(=CC=C3)Cl)C(=N1)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . RIPK1 is an important regulatory factor in the necroptosis signaling pathway, which is a form of programmed cell death. It is considered an attractive therapeutic target for treating multiple inflammatory diseases.
Mode of Action
The compound acts as a RIPK1 inhibitor . It binds to RIPK1 with high affinity, inhibiting its kinase activity. This prevents the activation of the necroptosis signaling pathway, thereby inhibiting cell death.
Biochemical Pathways
The compound affects the necroptosis signaling pathway . By inhibiting RIPK1, it prevents the activation of downstream proteins in the pathway, such as RIPK3 and MLKL. This results in the inhibition of necroptosis, reducing inflammation and cell death.
Pharmacokinetics
The compound has acceptable pharmacokinetic characteristics. It has a clearance rate of 18.40 mL/min/g and a half-life of 75.33 minutes . It also has an oral bioavailability of 59.55% , indicating that a significant proportion of the drug reaches systemic circulation when administered orally.
Result of Action
The compound effectively blocks TNFα-induced necroptosis in both human and murine cells. It also inhibits the phosphorylation of the RIPK1/RIPK3/MLKL pathway induced by TSZ. In a model of TNFα-induced systemic inflammatory response syndrome, pretreatment with the compound could effectively protect mice from loss of body temperature and death.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. Derivatives of pyrazolo[3,4-d]pyridazine have demonstrated antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The specific compound may also exhibit similar efficacy due to its structural characteristics.
Anticancer Properties
The pyrazolo[3,4-d]pyridazine scaffold has been investigated for its anticancer potential. Studies suggest that such compounds can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of cell cycle progression. The presence of halogenated phenyl groups in the structure may enhance these effects by increasing lipophilicity and improving cell membrane penetration.
Enzyme Inhibition
The compound is reported to interact with Cytochrome P450 isoforms in human liver microsomes, which is critical for drug metabolism. This interaction suggests potential applications in pharmacology as a modulator of drug metabolism and as a candidate for further development as an enzyme inhibitor.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the pyrazolo[3,4-d]pyridazine core can significantly alter its pharmacological profile:
- Substituents on the phenyl ring : The introduction of electron-withdrawing groups (e.g., chlorine) can enhance antibacterial activity.
- Cyclopropyl group : This moiety may contribute to increased potency against specific targets by providing conformational rigidity.
Antimicrobial Screening
A study evaluated various derivatives of pyrazolo compounds against a panel of bacterial strains, revealing that certain modifications led to improved minimum inhibitory concentrations (MICs) compared to standard antibiotics. This highlights the potential of this compound class in developing new antimicrobial agents.
Anticancer Evaluation
In vitro assays demonstrated that compounds with similar scaffolds induced apoptosis in cancer cell lines, suggesting that the compound could be a lead candidate for further development in cancer therapy. Specific studies have shown that modifications at certain positions can enhance cytotoxicity against cancer cells.
Enzyme Interaction Studies
Investigations into the compound's interaction with Cytochrome P450 isoforms highlighted its potential role in drug-drug interactions and metabolism modulation. Such studies are essential for understanding the pharmacokinetics and safety profiles of drugs derived from this compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules from the provided evidence, focusing on substituent effects, physical properties, and spectroscopic characteristics.
Table 1: Structural and Physical Property Comparison
Key Observations:
Substituent Effects on Physical Properties: The electron-withdrawing nitro group in 1l and 2d (4-NO₂-phenyl) likely contributes to higher melting points compared to the target compound’s 3-Cl-phenyl group, which is less polar.
Side Chain Influence :
- The N-propylacetamide in the target compound could enhance aqueous solubility relative to the diethyl ester groups in 1l and 2d, which are more lipophilic.
Spectral Data :
- 1H NMR :
- The target compound’s acetamide NH proton is expected near δ 8–9 ppm, absent in 1l and 2d .
- Aromatic protons in the 3-Cl-phenyl group would resonate at δ ~7.2–7.5 ppm, similar to the 4-NO₂-phenyl signals in 1l (δ 7.5–8.1 ppm) . IR Spectroscopy:
- The target compound’s amide C=O stretch (~1650–1680 cm⁻¹) differs from the ester C=O (~1720–1740 cm⁻¹) in 1l and 2d .
Research Findings and Implications
- Metabolic Stability : The cyclopropyl group in the target compound may confer resistance to oxidative metabolism compared to the benzyl/phenethyl groups in 1l and 2d, as cyclopropane rings are less prone to CYP450-mediated degradation.
- Bioactivity Potential: The 3-Cl-phenyl group’s moderate electron-withdrawing nature could balance reactivity and binding affinity, contrasting with the stronger electron-deficient 4-NO₂-phenyl group in 1l and 2d, which might hinder solubility .
- Synthetic Challenges : The pyrazolo[3,4-d]pyridazin core likely requires multi-step synthesis, whereas 1l and 2d were synthesized via a one-pot two-step reaction .
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for this compound?
The synthesis typically involves multi-step reactions, including cyclopropane ring formation, pyridazinone core assembly, and final acylation. Key steps include:
- Cyclopropane introduction : Use of cyclopropylboronic acid under Suzuki-Miyaura coupling conditions (e.g., Pd(PPh₃)₄ catalyst, Na₂CO₃ base, DMF solvent at 80°C) .
- Pyridazinone ring formation : Cyclocondensation of hydrazine derivatives with diketones under reflux in acetic acid .
- Acylation : Reaction with propylamine in dichloromethane (DCM) using EDCI/HOBt as coupling agents .
Q. Table 1: Reaction Conditions for Key Steps
| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Cyclopropane coupling | Pd(PPh₃)₄, Na₂CO₃ | DMF | 80°C | 65–75 |
| Pyridazinone formation | Acetic acid, hydrazine | EtOH | Reflux | 50–60 |
| Acylation | EDCI, HOBt, propylamine | DCM | RT | 80–85 |
Q. How is purity and structural integrity validated during synthesis?
- Analytical Methods :
Advanced Research Questions
Q. How do substituent modifications (e.g., cyclopropyl vs. methyl groups) affect biological activity?
Structure-activity relationship (SAR) studies reveal:
- Cyclopropyl : Enhances metabolic stability by reducing CYP450 oxidation .
- 3-Chlorophenyl : Improves target binding affinity (e.g., kinase inhibition) via hydrophobic interactions .
- N-Propylacetamide : Balances solubility and membrane permeability (logP ~2.8) .
Q. Table 2: SAR of Key Substituents
| Substituent | Role | Impact on Activity |
|---|---|---|
| Cyclopropyl | Metabolic stability | ↑ t½ (in vitro liver microsomes) |
| 3-Chlorophenyl | Target affinity | IC₅₀ reduction by 3–5× |
| N-Propylacetamide | Solubility/permeability | logP = 2.8; >80% cell uptake |
Q. What strategies resolve contradictions in reported biological data (e.g., divergent IC₅₀ values)?
Discrepancies often arise from assay conditions. Mitigation strategies include:
- Standardized assays : Use consistent ATP concentrations (1 mM) in kinase inhibition studies .
- Solvent controls : DMSO concentration ≤0.1% to avoid false positives .
- Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) and cellular assays .
Q. What are the mechanistic insights into its off-target effects?
Off-target interactions (e.g., hERG inhibition) are linked to the pyridazinone core’s planarity. Solutions:
- 3D-QSAR modeling : Predict and modify electrostatic potential to reduce hERG binding .
- Selectivity screening : Prioritize derivatives with >50-fold selectivity over related kinases .
Methodological Guidance
Q. How to design derivatives for improved pharmacokinetics?
- Step 1 : Introduce polar groups (e.g., hydroxyl) on the cyclopropyl ring to enhance solubility .
- Step 2 : Replace N-propyl with PEGylated chains to prolong half-life .
- Step 3 : Validate using in silico ADMET tools (e.g., SwissADME) and rat PK studies .
Q. How to troubleshoot low yields in the final acylation step?
- Issue : Competing side reactions (e.g., hydrolysis).
- Solutions :
- Use anhydrous DCM and molecular sieves to scavenge water .
- Optimize stoichiometry (1.2:1 amine:acyl chloride ratio) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
